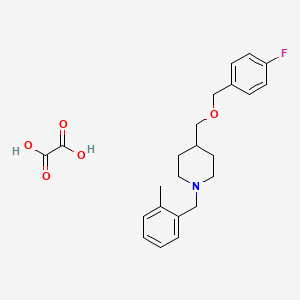
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is a useful research compound. Its molecular formula is C23H28FNO5 and its molecular weight is 417.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(((4-Fluorobenzyl)oxy)methyl)-1-(2-methylbenzyl)piperidine oxalate is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24FNO2. The compound features a piperidine ring substituted with a fluorobenzyl and a methylbenzyl group, which contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Studies have shown that related piperidine derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Antimelanogenic Effects : Certain analogs have been reported to inhibit tyrosinase activity, which is crucial in melanin production, indicating potential use in skin whitening products .
Efficacy Studies
Several studies have evaluated the efficacy of this compound and its analogs:
- Acetylcholinesterase Inhibition : A study found that related compounds exhibited potent AChE inhibition, with IC50 values indicating strong binding affinity. This suggests therapeutic potential for cognitive enhancement and neuroprotection .
- Antimicrobial Activity : In vitro tests demonstrated that certain piperidine derivatives showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Tyrosinase Inhibition : Compounds structurally related to this compound were tested for their ability to inhibit tyrosinase. Results indicated that these compounds could effectively reduce melanin synthesis without cytotoxic effects on skin cells .
Case Studies
A few notable case studies illustrate the biological activity of this compound:
- Case Study 1 : A study involving the synthesis and evaluation of a series of piperidine derivatives showed that modifications on the benzyl group significantly enhanced AChE inhibition. The most effective compound exhibited an IC50 value of 0.18 μM, demonstrating its potential as a lead candidate for further development in treating Alzheimer's disease .
- Case Study 2 : Another investigation focused on the antimicrobial properties of piperidine derivatives found that compounds similar to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their utility in addressing antibiotic resistance .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]-1-[(2-methylphenyl)methyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO.C2H2O4/c1-17-4-2-3-5-20(17)14-23-12-10-19(11-13-23)16-24-15-18-6-8-21(22)9-7-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVTVVLTIUIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














